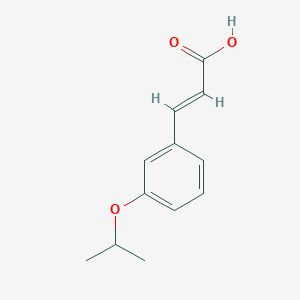
(E)-3-(3-isopropoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-isopropoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(3-isopropoxyphenyl)acrylic acid, with the CAS number 188545-14-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a phenyl ring substituted with an isopropoxy group and a double bond between the carbon atoms adjacent to the carboxylic acid functional group. The compound can be synthesized through various organic reactions involving the appropriate precursors.
Synthetic Route
The synthesis typically involves:
- Alkylation : The introduction of the isopropoxy group onto a phenolic compound.
- Acrylation : The formation of the acrylic acid moiety via reactions such as Michael addition or condensation reactions.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial for combating oxidative stress in cells. In assays measuring DPPH radical scavenging activity, this compound showed significant free radical scavenging capabilities, indicating its potential role as a protective agent against oxidative damage.
Cytotoxic Effects
In various cancer cell lines, this compound has been evaluated for its cytotoxic effects. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces inflammation and cancer cell proliferation.
- Modulation of Reactive Oxygen Species (ROS) : It enhances cellular antioxidant defenses, thereby reducing oxidative stress.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Inflammatory Response
- A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a reduction in nitric oxide production and inflammatory cytokine release, supporting its anti-inflammatory potential .
- Antioxidant Efficacy
- Cytotoxicity Against Cancer Cells
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory | Antioxidant | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Curcumin | Yes | Yes | Moderate |
| Resveratrol | Yes | Yes | Moderate |
Propriétés
IUPAC Name |
(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAQSSOKNXUNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













